molecular formula C7H8N4O2 B13093599 6-Methylpyridazine-3,4-dicarboxamide CAS No. 16082-04-5

6-Methylpyridazine-3,4-dicarboxamide

Cat. No.: B13093599
CAS No.: 16082-04-5
M. Wt: 180.16 g/mol
InChI Key: RWQJVRUZIOLMGE-UHFFFAOYSA-N
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Description

6-Methylpyridazine-3,4-dicarboxamide (CAS 16082-04-5) is an organic compound with the molecular formula C7H8N4O2 and a molecular weight of 180.16 g/mol . This solid compound features a pyridazine core substituted with a methyl group and two carboxamide functional groups at the 3 and 4 positions, making it a valuable and versatile building block in medicinal chemistry and chemical synthesis . Researchers can utilize this bifunctional amide in the design and development of novel pharmaceutical compounds and heterocyclic systems. Its structure is closely related to other researched pyridazine derivatives, which have shown relevance in areas such as the development of receptor ligands and the synthesis of potential therapeutic agents for complex diseases . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

16082-04-5

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

6-methylpyridazine-3,4-dicarboxamide

InChI

InChI=1S/C7H8N4O2/c1-3-2-4(6(8)12)5(7(9)13)11-10-3/h2H,1H3,(H2,8,12)(H2,9,13)

InChI Key

RWQJVRUZIOLMGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)C(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridazine-3,4-dicarboxamide typically involves the reaction of 6-methylpyridazine with suitable amide-forming reagents. One common method is the reaction of 6-methylpyridazine-3,4-dicarboxylic acid with ammonia or amines under dehydrating conditions to form the corresponding dicarboxamide .

Industrial Production Methods

Industrial production methods for 6-Methylpyridazine-3,4-dicarboxamide often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridazine-3,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-Methylpyridazine-3,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylpyridazine-3,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine Derivatives

  • 3-Chloro-4-pyridazinecarbonitrile: This compound lacks carboxamide groups but features a cyano and chloro substituent. Under similar conditions, it forms aminocarbonitriles instead of fused pyrimidopyridazines, highlighting the critical role of carboxamide groups in directing reaction pathways (e.g., Hoffmann elimination in 6-methylpyridazine-3,4-dicarboxamide) .
  • 6-Methylpyridazine-3,4-diamine : Replacing carboxamide groups with amines (C₅H₈N₄, MW: 124.14 g/mol) increases basicity and alters hydrogen-bonding capacity. This structural difference reduces steric bulk and may limit utility in synthesizing fused heterocycles .

Pyrrole Dicarboxamides

N²,N⁴-bis-substituted pyrrole-2,4-dicarboxamides (e.g., anticancer agents targeting FLT3 kinase) share the dicarboxamide motif but differ in their pyrrole core. These compounds exhibit strong binding energies (ΔG ≈ -10 to -12 kcal/mol) to FLT3’s ATP pocket, comparable to the reference drug Gilteritinib .

Pyrrolidine Dicarboxamides

Trans-pyrrolidine-3,4-dicarboxamide (C₆H₁₀N₂O₂, MW: 142.16 g/mol) serves as a β-turn mimetic in peptide-receptor interactions, achieving nanomolar affinity for the κ-opioid receptor (KOR) .

Pyridine Dicarboxylic Acids

6-Methyl-3,4-pyridinedicarboxylic acid (C₇H₇NO₄, MW: 169.14 g/mol) replaces carboxamides with carboxylic acids. The latter’s higher acidity (pKa ~2–3 for COOH vs. This contrast underscores the dicarboxamide’s utility in neutral pH environments .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Reactivity/Bioactivity
6-Methylpyridazine-3,4-dicarboxamide C₇H₈N₄O₂ 196.17 Pyridazine, methyl, dicarboxamide Hoffmann reaction to pyrimidopyridazines
3-Chloro-4-pyridazinecarbonitrile C₅H₂ClN₃ 139.55 Pyridazine, chloro, cyano Forms aminocarbonitriles
N²,N⁴-bis(...)pyrrole-2,4-dicarboxamide Varies ~400–450 Pyrrole, dicarboxamide FLT3 inhibition (ΔG ≈ -10 to -12 kcal/mol)
Trans-pyrrolidine-3,4-dicarboxamide C₆H₁₀N₂O₂ 142.16 Pyrrolidine, dicarboxamide KOR affinity (Kᵢ = 23 nM)
6-Methyl-3,4-pyridinedicarboxylic acid C₇H₇NO₄ 169.14 Pyridine, dicarboxylic acid Metal chelation, acidic properties
6-Methylpyridazine-3,4-diamine C₅H₈N₄ 124.14 Pyridazine, methyl, diamine Basic, distinct substitution chemistry

Key Research Insights:

Biological Potential: While pyrrole dicarboxamides show anticancer activity and pyrrolidine analogs target GPCRs , 6-methylpyridazine-3,4-dicarboxamide’s bioactivity remains underexplored, suggesting a gap in current research.

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